- Compound having BRD4 inhibitory activity, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Cas no 94832-39-0 (8-Fluoro-5-nitroquinoline)

8-Fluoro-5-nitroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 8-Fluoro-5-nitroquinoline
- 5-nitro-8-fluoro-quinoline
- Quinoline,8-fluoro-5-nitro
- Quinoline, 8-fluoro-5-nitro-
- C9H5FN2O2
- WOSYAMNMWPZLGF-UHFFFAOYSA-N
- SY172900
- V9478
- 832F390
- 8-Fluoro-5-nitroquinoline (ACI)
- AS-59377
- AB01141211-03
- EN300-27811
- Z235347017
- AKOS000132731
- A12952
- 94832-39-0
- DTXSID00241638
- SB68124
- AMS_CNC_ID-1743849667
- DB-080127
- CS-0086800
- SMSSF-0519129
- MFCD09048716
- SCHEMBL2555260
- NCGC00341628-01
-
- MDL: MFCD09048716
- Inchi: 1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
- InChI Key: WOSYAMNMWPZLGF-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C2C(=NC=CC=2)C(F)=CC=1)=O
Computed Properties
- Exact Mass: 192.03400
- Monoisotopic Mass: 192.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 58.7
Experimental Properties
- Density: 1.446
- Boiling Point: 329.7 ℃ at 760 mmHg
- Flash Point: 153.2 °C
- Refractive Index: 1.654
- PSA: 58.71000
- LogP: 2.80530
8-Fluoro-5-nitroquinoline Security Information
8-Fluoro-5-nitroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Fluoro-5-nitroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1157440-100mg |
8-Fluoro-5-nitroquinoline |
94832-39-0 | 98% | 100mg |
¥96.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1157440-10g |
8-Fluoro-5-nitroquinoline |
94832-39-0 | 98% | 10g |
¥3956.00 | 2024-04-24 | |
Enamine | EN300-27811-2.5g |
8-fluoro-5-nitroquinoline |
94832-39-0 | 95.0% | 2.5g |
$169.0 | 2025-02-20 | |
Enamine | EN300-27811-10.0g |
8-fluoro-5-nitroquinoline |
94832-39-0 | 95.0% | 10.0g |
$488.0 | 2025-02-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY172900-5g |
2-Isothiocyanatonaphthalene |
94832-39-0 | ≥98% | 5g |
¥1415.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1050420-1g |
Quinoline, 8-fluoro-5-nitro- |
94832-39-0 | 98% | 1g |
$95 | 2024-06-06 | |
Chemenu | CM145220-5g |
8-fluoro-5-nitroquinoline |
94832-39-0 | 95% | 5g |
$*** | 2023-05-29 | |
Apollo Scientific | PC901843-1g |
8-Fluoro-5-nitroquinoline |
94832-39-0 | 95% | 1g |
£158.00 | 2025-02-22 | |
Chemenu | CM145220-250mg |
8-fluoro-5-nitroquinoline |
94832-39-0 | 95% | 250mg |
$*** | 2023-05-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y13075-5g |
8-Fluoro-5-nitroquinoline |
94832-39-0 | 98% | 5g |
¥1357.0 | 2024-07-18 |
8-Fluoro-5-nitroquinoline Production Method
Synthetic Circuit 1
1.2 cooled
1.3 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
Synthetic Circuit 2
1.2 cooled
1.3 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
- Preparation of pyridopyrrole derivatives as BRD4 inhibitors, China, , ,
Synthetic Circuit 3
- Quinolone(III): synthesis of pyrido[2,3-h]quinolone and pyrido[2,3-g]quinolone-3-carboxylic acid derivatives as potential antibacterialsBulletin of the Korean Chemical Society, 1996, 17(1), 90-3,
Synthetic Circuit 4
- Hydroxylamine derivatives and their use as plant growth factors, France, , ,
Synthetic Circuit 5
- Deoxyfluorination of Electron-Deficient PhenolsOrganic Letters, 2023, 25(20), 3649-3653,
Synthetic Circuit 6
- Preparation of heteroaryl compounds as CXCR4 inhibitors, composition and method using the same, World Intellectual Property Organization, , ,
8-Fluoro-5-nitroquinoline Raw materials
8-Fluoro-5-nitroquinoline Preparation Products
8-Fluoro-5-nitroquinoline Related Literature
-
Hao-Ran Shen,Chao-Xing Li,Xin Jiang,Yao Lin,Jian-Hua Liu,Fang Zhu,Zhu-Lian Wu,Tian Cai,Wei Wen,Rong-Xing He,Qi-Xiang Guo Chem. Sci. 2023 14 5665
Additional information on 8-Fluoro-5-nitroquinoline
8-Fluoro-5-nitroquinoline: A Comprehensive Overview
8-Fluoro-5-nitroquinoline, with the CAS number 94832-39-0, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of 8-fluoro-5-nitroquinoline consists of a quinoline ring system with a fluorine atom at the 8th position and a nitro group at the 5th position, making it a unique member within this chemical family.
The synthesis of 8-fluoro-5-nitroquinoline involves a multi-step process that typically begins with the preparation of quinoline itself. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis pathway, ensuring higher yields and improved purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining product quality. This compound is often synthesized via nucleophilic aromatic substitution or through Friedlander-type annulation reactions, depending on the specific substituent requirements.
The physical and chemical properties of 8-fluoro-5-nitroquinoline are well-documented. It is a crystalline solid with a melting point of approximately 210°C. The compound exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for various analytical techniques. Its UV-vis spectrum shows strong absorption bands in the visible region, which is indicative of its conjugated π-system. The presence of electron-withdrawing groups like the nitro group at position 5 enhances the compound's stability and reactivity, making it an attractive candidate for further functionalization.
In terms of biological activity, 8-fluoro-5-nitroquinoline has been extensively studied for its potential as an antimicrobial agent. Recent research has demonstrated its effectiveness against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The compound's ability to inhibit bacterial growth is attributed to its interference with DNA gyrase, a key enzyme involved in DNA replication. Furthermore, studies have shown that 8-fluoro-5-nitroquinoline exhibits selective cytotoxicity towards cancer cells, suggesting its potential as an anticancer agent.
The application of 8-fluoro-5-nitroquinoline extends beyond pharmacology into materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in this area have highlighted its ability to act as an electron transport layer due to its high electron mobility and excellent thermal stability.
In conclusion, 8-fluoro-5-nitroquinoline is a versatile compound with significant potential in multiple scientific domains. Its synthesis has been refined through cutting-edge methodologies, and its biological and electronic properties continue to be explored for innovative applications. As research progresses, this compound is expected to play an increasingly important role in advancing both medicinal chemistry and materials science.
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